molecular formula C17H11ClN2O3 B5234192 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5234192
M. Wt: 326.7 g/mol
InChI Key: NYQCRFFOZATJJX-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BCPT has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the disruption of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. It has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antioxidant activity, protecting cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drug delivery systems, which could improve its solubility and bioavailability. Additionally, the development of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved biological activity and reduced toxicity could lead to the discovery of new therapeutic agents for various diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in the field of medicine.

Synthesis Methods

5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with barbituric acid in the presence of a base, such as potassium hydroxide. The resulting product is then treated with benzyl bromide to obtain 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungi.

properties

IUPAC Name

(5E)-5-benzylidene-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)20-16(22)14(15(21)19-17(20)23)10-11-4-2-1-3-5-11/h1-10H,(H,19,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQCRFFOZATJJX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-benzylidene-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.